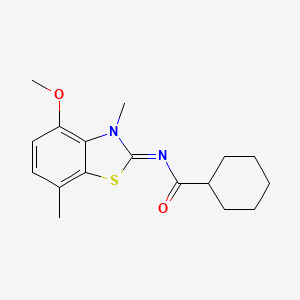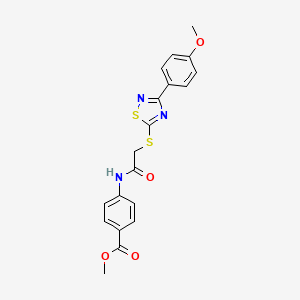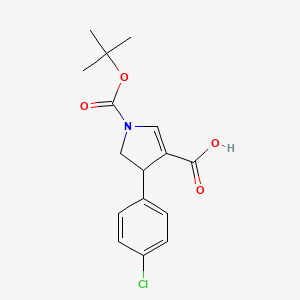
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide, also known as MBTH, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. MBTH belongs to the class of benzothiazole derivatives and has a unique molecular structure that makes it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes that play a role in cancer growth and inflammation. N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide has been shown to possess antioxidant and antimicrobial activity. N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is its ease of synthesis, making it readily available for scientific research. N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is also stable under a variety of conditions, making it a versatile compound for use in various experiments. However, one of the limitations of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide. One area of interest is the development of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide-based fluorescent probes for use in biological imaging. Another potential direction is the development of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide-based catalysts for use in organic reactions. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide can be achieved through a multi-step process involving the reaction of 2-aminothiophenol with methyl iodide, followed by the reaction of the resulting intermediate with cyclohexanone. The final step involves the reaction of the obtained compound with acetic anhydride to yield N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is in the field of medicinal chemistry, where it has been shown to possess significant anti-cancer and anti-inflammatory properties. N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide has also been studied for its potential use as a fluorescent probe in biological imaging, as well as its ability to act as a catalyst in organic reactions.
Propriétés
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11-9-10-13(21-3)14-15(11)22-17(19(14)2)18-16(20)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTVNLCMHLKJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3CCCCC3)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707366.png)
![3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707367.png)
![2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2707368.png)
![4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2707369.png)

![2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol](/img/structure/B2707372.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2707375.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2707379.png)

![methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate](/img/structure/B2707381.png)

![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2707386.png)